molecular formula C16H22N4O3 B6134163 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

Cat. No. B6134163
M. Wt: 318.37 g/mol
InChI Key: XYWLOZUEDOWYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone, also known as OP3P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP3P is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of several reagents. In

Mechanism of Action

3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone acts as a positive allosteric modulator of GPCRs, specifically the μ-opioid receptor and the dopamine D2 receptor. By binding to a specific site on the receptor, 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone enhances the activity of these receptors, leading to increased signaling and physiological effects. The exact mechanism of action of 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone is not fully understood and requires further investigation.
Biochemical and Physiological Effects
3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to enhance the activity of the dopamine D2 receptor, which may have potential applications in the treatment of schizophrenia and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, the compound has several limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

Future research on 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone should focus on further elucidating its mechanism of action and exploring its potential applications in various fields, including drug discovery and neuroprotection. Additional studies are also needed to optimize the synthesis method of 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone and improve its solubility and stability for use in laboratory experiments.

Synthesis Methods

The synthesis of 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone involves a multi-step process starting with the reaction of 3-pyridinemethanol and 2-(1,2-oxazinan-2-yl)acetic acid to form an intermediate compound. This intermediate is then reacted with triphosgene to form a chloroformate derivative, which is further reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) and piperazine to form the final product, 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone.

Scientific Research Applications

3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. The compound has been studied extensively for its ability to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-[2-(oxazinan-2-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-15(20-7-1-2-9-23-20)10-14-16(22)18-6-8-19(14)12-13-4-3-5-17-11-13/h3-5,11,14H,1-2,6-10,12H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWLOZUEDOWYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)CC2C(=O)NCCN2CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Oxazinan-2-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one

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